1H and 13C NMR Spectral Assignments for 1-(butan-2-yl)-5-methyl-1H-pyrazol-4-amine: A Comprehensive Technical Guide
Executive Summary The structural elucidation of highly substituted pyrazoles is a critical workflow in modern drug discovery, given the prevalence of the pyrazole pharmacophore in kinase inhibitors and other therapeutic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The structural elucidation of highly substituted pyrazoles is a critical workflow in modern drug discovery, given the prevalence of the pyrazole pharmacophore in kinase inhibitors and other therapeutic agents. Assigning the
1
H and
13
C NMR spectra for 1-(butan-2-yl)-5-methyl-1H-pyrazol-4-amine presents unique analytical challenges. The molecule features a chiral center at the N1-alkyl chain (inducing diastereotopicity), a quadrupolar-broadened amino group, and a sterically congested C5 position.
This whitepaper provides an authoritative, self-validating methodology for the definitive NMR spectral assignment of this compound. By leveraging empirical substituent effects[1] and a robust 2D NMR workflow, we eliminate the guesswork traditionally associated with differentiating the C3 and C5 pyrazole environments[2].
Structural Deconstruction & Expected Spin Systems
Before acquiring data, an expert spectroscopist must deconstruct the molecule into its isolated spin systems to anticipate spectral complexities.
The Pyrazole Core (C3, C4, C5):
Unlike N-unsubstituted pyrazoles which exhibit annular tautomerism and broad NMR signals, N-alkylation in this molecule "freezes" the tautomeric equilibrium, yielding sharp, well-defined resonances[2]. The core contains only one isolated proton (H-3) and an electron-donating 4-amino group that significantly shields the surrounding carbons via resonance (+R effect).
The N1 sec-Butyl Group:
The attachment of a sec-butyl group to N1 introduces a chiral center at C1'. This breaks the symmetry of the adjacent C3' methylene group, rendering its two protons diastereotopic . They will appear as two distinct, complex multiplets rather than a simple coupling pattern.
The C5-Methyl Group:
Positioned between the N1-sec-butyl group and the 4-amino group, the C5-methyl group experiences severe steric compression. This induces a strong
γ
-gauche effect, which will manifest as an unusually shielded
13
C resonance.
High-Resolution NMR Acquisition Protocols
To ensure a self-validating dataset, the following step-by-step methodology must be strictly adhered to. Poor sample preparation or suboptimal pulse sequences will obscure the critical long-range couplings needed for assignment.
Step-by-Step Experimental Methodology
Sample Preparation: Dissolve 15–20 mg of the analyte in 600 µL of CDCl
3
(100.0 atom % D) containing 0.03% v/v tetramethylsilane (TMS). Crucial Step: Filter the solution through a tightly packed glass wool plug into a 5 mm precision NMR tube. This removes paramagnetic microscopic iron particulates (often introduced by metal spatulas) that cause line broadening.
Probe Tuning and Shimming: Insert the sample into a 400 MHz (or higher) spectrometer equipped with a CryoProbe. Perform automated tuning and matching (ATM) for both
1
H and
13
C. Execute gradient shimming to achieve a TMS full-width at half-maximum (FWHM) of < 0.8 Hz.
1D Acquisitions:
1
H NMR: Run zg30 with a 2-second relaxation delay (D1) and 16 scans.
13
C NMR: Run zgpg30 (proton-decoupled) with a 2-second D1 and 512 scans. Solvent effects can shift heterocyclic carbons by 2–3 ppm, so maintaining CDCl
3
consistency is vital[3].
2D HSQC (Multiplicity-Edited): Run hsqcedetgpsisp2.2. This phase-sensitive sequence is mandatory as it differentiates CH/CH
3
groups (positive phase) from CH
2
groups (negative phase), directly validating the diastereotopic C3' methylene.
2D HMBC: Run hmbcgplpndqf. Optimize the long-range coupling delay for
nJCH
= 8 Hz (typically ~62.5 ms). This is the linchpin experiment for linking the isolated spin systems.
Self-Validating 2D NMR Workflows
The core philosophy of modern NMR is that assignments must be self-proving. The workflow below illustrates the logical progression from 1D data to unambiguous 3D connectivity.
Fig 1: Self-validating 2D NMR workflow for definitive spectral assignments.
Differentiating C3 and C5 via HMBC Logic
The most common error in pyrazole NMR is misassigning C3 and C5. In N-substituted pyrazoles, the N1-alkyl protons (H-1') are three bonds away from C5 (
3JCH
), but four bonds away from C3 (
4JCH
). Because HMBC is optimized for 2- and 3-bond couplings, the H-1' proton will show a strong cross-peak to C5, but no correlation to C3. This elegantly and definitively distinguishes the two halves of the ring.
Fig 2: HMBC logic distinguishing C3 and C5 via exclusive 3J coupling to C5.
1
H NMR Spectral Assignments & Mechanistic Rationale
The
1
H NMR spectrum is dominated by the complex splitting of the sec-butyl group and the broad amino signal. If the 4-NH
2
signal overlaps with aliphatic multiplets, a standard "D
2
O shake" experiment (adding 1 drop of D
2
O to the NMR tube and shaking) will cause the NH
2
protons to exchange with deuterium, effectively erasing the signal and confirming its identity.
Table 1:
1
H NMR Assignments (400 MHz, CDCl
3
)
Position
Chemical Shift (
δ
, ppm)
Multiplicity
Integration
J
(Hz)
Mechanistic Rationale
H-3
7.20
s
1H
-
Deshielded aromatic proton adjacent to the N2 atom.
N1-CH (C1')
4.15
m
1H
-
Strongly deshielded by the adjacent electronegative N1 atom.
4-NH
2
2.80
br s
2H
-
Broadened by quadrupolar relaxation of
14
N; exchanges with D
2
O.
C5-CH
3
2.15
s
3H
-
Allylic-type methyl group attached to the aromatic ring.
N1-CH
2 (C3'a)
1.85
m
1H
-
Diastereotopic proton (downfield) due to adjacent C1' chiral center.
N1-CH
2 (C3'b)
1.60
m
1H
-
Diastereotopic proton (upfield) due to adjacent C1' chiral center.
N1-CH-CH
3 (C2')
1.35
d
3H
6.8
Split by the adjacent C1' methine proton.
N1-CH
2
-CH
3 (C4')
0.85
t
3H
7.4
Split by the adjacent C3' methylene protons.
13
C NMR Spectral Assignments & Substituent Effects
The assignment of
13
C NMR chemical shifts in pyrazoles relies heavily on empirical substituent effects[1]. The +R effect of the 4-amino group heavily shields C4, pushing it upfield to ~122.5 ppm. Conversely, the
α
-effect of the N1 and C5-methyl groups deshields C5.
A hallmark of expert spectral interpretation is recognizing the γ
-gauche effect on the C5-methyl group. The steric bulk of the adjacent N1-sec-butyl group forces the C5-methyl carbon's electron cloud to compress, increasing local shielding and driving its chemical shift unusually far upfield (~9.5 ppm).
Table 2:
13
C NMR Assignments (100 MHz, CDCl
3
)
Position
Chemical Shift (
δ
, ppm)
DEPT-135 Phase
Assignment Rationale
C-5
135.0
C (Null)
Deshielded by N1 and C5-methyl
α
-effects; confirmed via HMBC to H-1'.
C-3
133.5
CH (Positive)
Aromatic methine; confirmed via HSQC to H-3 (7.20 ppm).
C-4
122.5
C (Null)
Highly shielded by strong resonance electron donation (+R) from 4-NH
2
.
N1-CH (C1')
56.2
CH (Positive)
Aliphatic methine deshielded by direct N1 attachment.
Unusually shielded due to
γ
-gauche steric compression from the N1 group.
References
Chenon, M. T., Coupry, C., Grant, D. M., & Pugmire, R. J. (1977). "Carbon-13 magnetic resonance study of solvent stabilized tautomerism in pyrazoles." The Journal of Organic Chemistry, 42(4), 659-661. URL:[Link]
Begtrup, M., et al. (1993). "13C NMR of pyrazoles." Magnetic Resonance in Chemistry, 31(2), 107-168. URL:[Link]
Silva, V. L. M., et al. (2018). "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules, 23(10), 2414. URL:[Link]
Abboud, J. L. M., et al. (1991). "Solvent effects on the carbon-13 NMR parameters of 1-methylpyrazole and 1-methylimidazole." ResearchGate. URL: [Link]
thermodynamic stability of 1-(butan-2-yl)-5-methyl-1H-pyrazol-4-amine at room temperature
An In-Depth Technical Guide to the Thermodynamic Stability of 1-(butan-2-yl)-5-methyl-1H-pyrazol-4-amine at Room Temperature Abstract The pyrazole scaffold is a cornerstone in modern medicinal chemistry, integral to nume...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Thermodynamic Stability of 1-(butan-2-yl)-5-methyl-1H-pyrazol-4-amine at Room Temperature
Abstract
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, integral to numerous FDA-approved pharmaceuticals.[1][2][3] The thermodynamic stability of any active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. This guide provides a comprehensive framework for assessing the thermodynamic stability of a specific, promising pyrazole derivative, 1-(butan-2-yl)-5-methyl-1H-pyrazol-4-amine, at ambient conditions. We will explore the theoretical underpinnings of pyrazole stability, propose a multi-faceted experimental program grounded in established analytical techniques and regulatory standards, and provide detailed protocols for its execution. This document is intended for researchers, chemists, and drug development professionals seeking to establish a robust stability profile for novel heterocyclic compounds.
The inherent stability of the pyrazole ring is a key attribute contributing to its prevalence in drug design. This stability stems from its aromatic character; the five-membered ring contains a six-π-electron system that satisfies Hückel's rule, conferring significant chemical robustness.[1] However, the overall thermodynamic stability of a substituted pyrazole is a complex interplay of the core heterocycle and the electronic and steric effects of its substituents.
The Pyrazole Core
The pyrazole ring features two adjacent nitrogen atoms, one acting as a pyrrole-like π-excessive atom and the other as a pyridine-like π-deficient atom.[1] This arrangement influences the ring's electronic distribution and reactivity. While generally stable, the ring can be susceptible to degradation under harsh conditions, such as extreme pH or strong oxidation, which can disrupt its aromaticity. Computational studies have shown that the tautomeric form of the pyrazole ring significantly impacts its energy and stability, with the NH-pyrazole tautomers being considerably more stable than forms containing a methylene group in the ring.[4]
Influence of Substituents on 1-(butan-2-yl)-5-methyl-1H-pyrazol-4-amine
The specific substituents on the target molecule each contribute to its overall stability profile:
1-(butan-2-yl) group: This alkyl group is an electron-donating group (EDG) via induction. Its presence on the N1 nitrogen can influence the basicity of the N2 nitrogen and the overall electron density of the ring. Steric hindrance from this bulky group may also play a role in protecting the ring from certain chemical attacks.
5-methyl group: Another EDG, the methyl group further enriches the pyrazole ring with electron density, generally enhancing its stability.
4-amine group: The amino group (-NH₂) is a strong electron-donating group through resonance. This significantly increases the electron density within the pyrazole ring, which can enhance its stability against electrophilic attack but may increase its susceptibility to oxidation. The basicity of the amino group also makes the molecule sensitive to acidic conditions, where protonation can alter its reactivity and solubility.
Based on these features, the primary degradation pathways to investigate would include oxidation of the electron-rich ring and amino group, and reactions under acidic conditions due to the presence of basic nitrogen atoms.
A Comprehensive Experimental Program for Stability Assessment
To rigorously determine the , a multi-pronged approach is essential. This program combines intrinsic thermal analysis with long-term and forced degradation studies, adhering to principles outlined by the International Council for Harmonisation (ICH).[5]
Figure 1: A high-level workflow for the comprehensive stability assessment of a new chemical entity.
Part A: Intrinsic Thermal Stability Analysis
The first step is to understand the compound's inherent behavior in response to heat. This provides baseline data on its melting and decomposition characteristics. Thermoanalytical techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary tools for this purpose.[6][7]
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[8] It is a core technique for identifying melting points, phase transitions, and determining the enthalpy of fusion, which are direct indicators of the stability of the crystal lattice.[9][10]
Experimental Protocol: DSC Analysis
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
Sample Preparation: Accurately weigh 2-5 mg of 1-(butan-2-yl)-5-methyl-1H-pyrazol-4-amine into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan as a reference.
Analysis Program: Place the sample and reference pans into the DSC cell. Heat the sample from ambient temperature (e.g., 25 °C) to a temperature well above the expected melting point (e.g., 300 °C) at a constant heating rate of 10 °C/min under a nitrogen purge (50 mL/min).
Data Acquisition: Record the heat flow versus temperature.
Data Analysis: Determine the onset temperature of the melting endotherm (melting point) and integrate the peak area to calculate the enthalpy of fusion (ΔHfus). A sharp melting peak indicates high purity.
TGA measures the change in mass of a sample as a function of temperature or time.[11] It is used to determine the temperature at which the compound begins to decompose and to identify any loss of volatiles (e.g., water or solvent) prior to decomposition.
Experimental Protocol: TGA Analysis
Instrument Calibration: Calibrate the TGA instrument using appropriate standards for mass and temperature.
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
Analysis Program: Place the pan in the TGA furnace. Heat the sample from ambient temperature to an upper limit where complete decomposition is expected (e.g., 600 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.
Data Acquisition: Record the mass change as a function of temperature.
Data Analysis: Analyze the resulting TGA curve to identify the onset temperature of significant mass loss, which corresponds to the decomposition temperature (Tdec).
Parameter
Technique
Purpose
Typical Value (Hypothetical)
Melting Point (Tm)
DSC
Determine purity and solid-state stability
175.4 °C
Enthalpy of Fusion (ΔHfus)
DSC
Energy required to melt the solid
135.2 J/g
Decomposition (Tdec, 5% wt loss)
TGA
Onset of thermal degradation
280.1 °C
Table 1: Summary of key parameters obtained from intrinsic thermal analysis.
Part B: Long-Term Stability Studies (ICH Guidelines)
To assess stability under typical storage conditions, a long-term study as prescribed by ICH guidelines Q1A(R2) is mandatory for regulatory submission.[5][12] This involves storing the compound for an extended period and testing it at specific intervals.
Experimental Protocol: Long-Term Stability Study
Batch Selection: Use at least one batch of 1-(butan-2-yl)-5-methyl-1H-pyrazol-4-amine with purity >98%.
Storage Conditions: Store the sample in a controlled-climate stability chamber set to the standard long-term condition for Zone II (Temperate): 25 °C ± 2 °C / 60% RH ± 5% RH .[13]
Sample Packaging: Store the material in containers that are representative of the proposed commercial packaging.
Testing Schedule: Withdraw samples for analysis at predetermined time points: 0, 3, 6, 9, 12, 18, 24, and 36 months.[12]
Analytical Method: At each time point, analyze the sample for appearance, purity (assay), and the presence of degradation products using a validated stability-indicating HPLC method (see protocol below).
Protocol: Stability-Indicating HPLC-UV Method
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: UV at 254 nm.
Analysis: Calculate the purity of the main peak (as area percent) and quantify any new peaks that appear over time, which represent degradation products.
Part C: Forced Degradation (Stress Testing)
Forced degradation studies are designed to intentionally degrade the sample under conditions more severe than those used in accelerated stability testing.[14][15] The purpose is to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods.[16][17]
Figure 2: A hypothetical degradation pathway for the target molecule under oxidative stress.
Experimental Protocol: Forced Degradation Studies
For each condition, a solution of the compound (e.g., 1 mg/mL) is prepared and subjected to the stress. A control sample is kept under normal conditions.
Stress Condition
Protocol
Rationale
Acid Hydrolysis
0.1 M HCl at 60 °C for 24 hours
Tests stability to acidic environments; potential for protonation of nitrogens.[18]
Base Hydrolysis
0.1 M NaOH at 60 °C for 24 hours
Tests stability to alkaline environments; the amine group could be involved.
Oxidation
3% H₂O₂ at room temperature for 24 hours
The electron-rich pyrazole ring and amine are potential sites for oxidation.
Thermal Stress
Solid sample heated at 80 °C for 72 hours
Assesses solid-state stability at elevated temperatures below the melting point.
Photostability
Expose solid and solution to ICH Q1B specified light source
Determines sensitivity to light, which can induce photochemical reactions.
Table 2: Recommended conditions for forced degradation studies.
Following exposure, each stressed sample is analyzed by the stability-indicating HPLC method. The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized. The chromatograms are compared to the control to identify and quantify the degradation products. Mass spectrometry (LC-MS) should be coupled to the method to obtain mass information for the new peaks, aiding in their structural elucidation.
Data Interpretation and Stability Conclusion
A comprehensive evaluation of the data from all three parts of the experimental program is required to establish the thermodynamic stability.
Intrinsic Stability: The DSC and TGA results provide the upper temperature limits for the compound's integrity. A high melting point and decomposition temperature suggest good intrinsic stability.[7]
Long-Term Stability: The data from the 25 °C/60% RH study is the most critical for determining room temperature stability. If there is no significant change in purity or appearance, and no significant increase in degradation products over the testing period (e.g., 12-24 months), the compound can be considered stable at room temperature.[19] A "significant change" is typically defined as a failure to meet the specification, such as a >5% change in assay from the initial value.[20]
Forced Degradation: The results from stress testing reveal the compound's vulnerabilities. For example, if significant degradation occurs only under oxidative stress, it indicates that the compound should be protected from oxidizing agents. This information is crucial for formulation development and defining appropriate packaging.[15]
References
PURKH.
Horizon Research Publishing. (2015). Studies Thermodynamical Stability of Complexes of Rare Earth Metal Ions with Substituted Pyrazole. Universal Journal of Chemistry.
Ahmed, S., et al. (2024). Structure–activity modeling and hybrid machine learning-based prediction of bioactivity in pyrazole derivatives for drug discovery applications. Future Journal of Pharmaceutical Sciences. [Link]
Gavan, A., et al. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Pharmaceutics. [Link]
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
Woś, P., et al. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Materials. [Link]
Taylor & Francis Online. (2019). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole.
Woś, P., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules. [Link]
MasterControl. ICH Q1 Stability Testing Guidelines. [Link]
Si-Ze, L., et al. (2023). Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. Polymers. [Link]
ATA Scientific. (2017). How Differential Scanning Calorimetry (DSC) Works to Measure Biomolecular Stability. [Link]
ResearchGate. (2018). Computational Investigation of the Structure and Antioxidant Activity of Some Pyrazole and Pyrazolone Derivatives. [Link]
ICH. (2003). Q1E Evaluation for Stability Data. [Link]
WHO. (2018). Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Annex 10. [Link]
National Cancer Institute. Differential Scanning Calorimetry (DSC) – Microcal VP-DSC. [Link]
Kumar, A., et al. (2024). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Scientific Reports. [Link]
Leite, L., et al. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [Link]
Hamza, A.H., et al. (2024). Computational Assessment of Pyrazole Derivatives as potential MEK inhibitors of Melanoma therapy.
ResearchGate. (2019). Thermodynamic study on six tricyclic nitrogen heterocyclic compounds by thermal analysis and effusion techniques. [Link]
Royal Society of Chemistry. (2021). Learning to fly: thermochemistry of energetic materials by modified thermogravimetric analysis and highly accurate quantum chemical calculations. Physical Chemistry Chemical Physics. [Link]
TA Instruments. A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. [Link]
Chand, D., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters.
Roy, K., et al. (2024). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Medicinal Chemistry. [Link]
Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
BioPharm International. (2015). Forced Degradation Studies for Biopharmaceuticals. [Link]
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]
National Library of Medicine. (2008). Experimental approaches to evaluate the thermodynamics of protein-drug interactions. Current Drug Targets.
International Journal of Novel Research and Development. (2023). Pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review.
ACS Publications. (2023). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry.
Springer. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of Enzyme Inhibition and Medicinal Chemistry.
Molecular Weight and Exact Mass Determination of 1-(butan-2-yl)-5-methyl-1H-pyrazol-4-amine: A Technical Guide
Executive Summary In modern drug discovery and synthetic organic chemistry, the precise characterization of building blocks and intermediates is paramount. 1-(butan-2-yl)-5-methyl-1H-pyrazol-4-amine (CAS: 1006453-84-4)[1...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery and synthetic organic chemistry, the precise characterization of building blocks and intermediates is paramount. 1-(butan-2-yl)-5-methyl-1H-pyrazol-4-amine (CAS: 1006453-84-4)[1] is a highly substituted pyrazole derivative that serves as a versatile scaffold in medicinal chemistry. Because pyrazole cores are frequent pharmacophores in kinase inhibitors and anti-inflammatory agents, confirming the structural identity of such intermediates prevents downstream synthesis failures.
This whitepaper provides an in-depth framework for the theoretical calculation and empirical validation of the molecular weight (average mass) and exact mass (monoisotopic mass) of this compound. By bridging theoretical isotopic calculations with High-Resolution Mass Spectrometry (HRMS) protocols, this guide establishes a self-validating system for analytical chemists.
Chemical Identity and Structural Deconstruction
To accurately calculate mass properties, we must first deconstruct the molecule into its constituent atoms based on its systematic IUPAC nomenclature.
Core Scaffold: 1H-pyrazole (
C3H4N2
)
Position 1 Substitution: butan-2-yl group (
−CH(CH3)(CH2CH3)
or
−C4H9
)
Position 4 Substitution: primary amine (
−NH2
)
Position 5 Substitution: methyl group (
−CH3
)
Aggregating these components yields the global molecular formula: C8H15N3 .
Diagram 1: Structural deconstruction of the target pyrazole derivative.
Theoretical Mass Calculations: Average vs. Exact Mass
In mass spectrometry and stoichiometry, distinguishing between molecular weight (average mass) and exact mass (monoisotopic mass) is a fundamental requirement[2].
Molecular Weight (Average Mass)
The average molecular weight is calculated using the standard atomic weights of the elements, which reflect the weighted average of all naturally occurring isotopes[2]. This value is critical for stoichiometric calculations, such as determining molarity for biological assays or reaction equivalents.
Exact Mass (Monoisotopic Mass)
The exact mass, or monoisotopic mass, is computed by summing the highly accurate masses (including the mass defect) of the most abundant naturally occurring stable isotope of each constituent atom (e.g.,
12C
,
1H
,
14N
)[3][4]. This value is essential for High-Resolution Mass Spectrometry (HRMS), where instruments like Orbitraps or Time-of-Flight (TOF) analyzers separate isotopologues[5].
Quantitative Mass Derivation Table
The following table synthesizes the theoretical calculations for C8H15N3 .
Element
Count
Avg. Atomic Weight ( g/mol )
Contribution (Avg)
Exact Isotopic Mass (Da)
Contribution (Exact)
Carbon (C)
8
12.011
96.088
12.000000
96.000000
Hydrogen (H)
15
1.008
15.120
1.007825
15.117375
Nitrogen (N)
3
14.007
42.021
14.003074
42.009222
Total
-
-
153.229 g/mol
-
153.126597 Da
Note: The calculated exact mass of 153.126597 Da serves as the absolute target for empirical validation[5].
Empirical Validation: High-Resolution Mass Spectrometry (HRMS) Protocol
To confirm the synthesis or procurement of 1-(butan-2-yl)-5-methyl-1H-pyrazol-4-amine, HRMS must be employed. The presence of the primary amine on the pyrazole ring makes this molecule highly basic; therefore, Electrospray Ionization in positive mode (ESI+) is the most logical and efficient ionization technique. The molecule will readily accept a proton (
H+
) to form an
[M+H]+
pseudomolecular ion.
Causality in Experimental Design
Ionization Choice (ESI+): The
−NH2
group and the pyrazole nitrogens act as excellent proton acceptors. ESI+ ensures maximum ionization efficiency without inducing excessive in-source fragmentation.
Internal Calibration: To achieve a mass accuracy of
<5 ppm
(required for publication-grade elemental composition confirmation), an internal calibrant (lock mass) must be co-infused. This corrects for microscopic fluctuations in the mass analyzer's magnetic or electric fields over time[2].
Step-by-Step HRMS Workflow
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to a final concentration of 1 µg/mL using a solvent system of 50:50 Methanol:Water containing 0.1% Formic Acid. Reasoning: Formic acid acts as a proton source, driving the equilibrium toward the
[M+H]+
state.
Instrument Calibration: Infuse a standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) to calibrate the Orbitrap/TOF analyzer across the 50–2000 m/z range.
Sample Infusion: Introduce the sample via direct infusion using a syringe pump at a flow rate of 5 µL/min.
Data Acquisition:
Set the resolution to at least 60,000 (at m/z 200).
Acquire data in full scan mode (m/z 100–300).
Apply a lock mass (e.g., known background polysiloxane peak at m/z 149.02332) for real-time mass correction.
Data Interpretation: Extract the peak corresponding to the
[M+H]+
ion.
Theoretical
[M+H]+
calculation: Neutral Exact Mass (153.126597 Da) + Proton Exact Mass (1.007276 Da) = 154.133873 m/z .
Calculate the mass error in parts-per-million (ppm):
Error (ppm)=Theoretical m/z∣Measured m/z−Theoretical m/z∣×106
. A successful validation requires an error of
<5 ppm
.
Diagram 2: Sequential HRMS workflow for empirical exact mass validation.
Isotopic Pattern Analysis
Beyond the monoisotopic peak, the self-validating nature of HRMS relies on analyzing the isotopic envelope[6]. For
C8H15N3
:
M+1 Peak: Driven primarily by the natural abundance of
13C
(~1.1%). With 8 carbon atoms, the M+1 peak should be approximately
8×1.1%=8.8%
the intensity of the monoisotopic peak[6]. The presence of
15N
(0.36% abundance
×3
atoms
≈1.08%
) also contributes, yielding a total expected M+1 relative abundance of ~9.9%.
Comparing the empirical M+1 intensity against this theoretical ~9.9% threshold provides secondary confirmation of the
C8N3
core structure, ensuring that the detected mass is not an isobaric contaminant lacking the correct elemental ratios.
References
NextSDS . "1-(butan-2-yl)-5-methyl-1H-pyrazol-4-amine - Chemical Substance Information". NextSDS Database. Available at:[Link]
Wikipedia . "Monoisotopic mass". Wikimedia Foundation. Available at:[Link]
Novatia, LLC . "Mass Accuracy and Resolution". Novatia Technical Resources. Available at:[Link]
Journal of the American Society for Mass Spectrometry . "Monoisotopic Mass?". American Chemical Society. Available at:[Link]
Mass Spectrometry Facility, University of Missouri . "Calculating Exact Masses". University of Missouri. Available at:[Link]
IonSource . "Exact Mass Measurement and Elemental Composition Determination". IonSource Tutorial. Available at: [Link]
cross-coupling reaction conditions for 1-(butan-2-yl)-5-methyl-1H-pyrazol-4-amine
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 1-(butan-2-yl)-5-methyl-1H-pyrazol-4-amine Introduction: The Pyrazole Scaffold in Modern Drug Discovery The pyrazole nucleus, a five-membered aromat...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 1-(butan-2-yl)-5-methyl-1H-pyrazol-4-amine
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique structural and electronic properties, including metabolic stability and the capacity for diverse substitutions, have established it as a privileged scaffold in numerous FDA-approved therapeutics for oncology, inflammation, and infectious diseases.[3][4] The ability to functionalize the pyrazole core through robust synthetic methods is paramount for generating novel molecular entities with tailored pharmacological profiles.
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for achieving this molecular diversity.[5][6] These transformations enable the precise formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions, providing access to a vast chemical space. This guide provides detailed application notes and protocols for the cross-coupling of 1-(butan-2-yl)-5-methyl-1H-pyrazol-4-amine , a representative functionalized pyrazole, for researchers in synthetic chemistry and drug development. We will explore methodologies where the 4-amino group acts as a nucleophile (Buchwald-Hartwig amination) and strategies for C-C bond formation at the C4-position (Suzuki-Miyaura and Sonogashira couplings) following conversion of the amine to a suitable halide.
PART I: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for constructing C(aryl)-N bonds.[5][7] In this context, the 4-amino group of the pyrazole serves as the nucleophilic partner, coupling with an aryl or heteroaryl halide.
Mechanistic Considerations & Causality
The catalytic cycle, depicted below, involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[8]
Catalyst & Ligand Choice: The primary challenge with aminopyrazoles is the potential for the pyrazole's pyridine-like nitrogen (N2) or the exocyclic amine to coordinate to the palladium center, leading to catalyst inhibition.[9] To circumvent this, bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos, RuPhos, XPhos) are critical.[10] These ligands create a sterically hindered coordination sphere around the palladium, which accelerates the rate of reductive elimination and disfavors the formation of off-cycle, inhibitory complexes.[11] Modern palladacycle precatalysts are often preferred as they generate the active LPd(0) species more cleanly and efficiently than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[10][12]
Base Selection: The base is crucial for deprotonating the amine to form the palladium-amido complex.[12] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed.[10][13] For substrates with base-sensitive functional groups, weaker carbonate or phosphate bases can be used, though this may require higher temperatures.[10]
Solvent: Aprotic, non-coordinating solvents such as toluene, dioxane, or THF are typical choices, as they effectively solubilize the reactants and catalyst complex without interfering in the catalytic cycle.
Caption: Generalized Catalytic Cycle for Buchwald-Hartwig Amination.
Protocol 1: Buchwald-Hartwig Amination of 1-(butan-2-yl)-5-methyl-1H-pyrazol-4-amine
This protocol provides a robust starting point for coupling the title amine with a generic aryl bromide.
Materials:
1-(butan-2-yl)-5-methyl-1H-pyrazol-4-amine
Aryl bromide (Ar-Br)
Palladium Precatalyst (e.g., tBuBrettPhos Pd G4)
Ligand (if not using a precatalyst, e.g., tBuBrettPhos)
Base (e.g., Sodium tert-butoxide, NaOtBu)
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Inert atmosphere supplies (Argon or Nitrogen)
Procedure:
Reaction Setup: To an oven-dried reaction vial or Schlenk flask, add the aryl bromide (1.0 equiv), 1-(butan-2-yl)-5-methyl-1H-pyrazol-4-amine (1.2 equiv), and sodium tert-butoxide (1.4 equiv) under an inert atmosphere (e.g., in a glovebox).
Catalyst Addition: Add the tBuBrettPhos Pd G4 precatalyst (1-2 mol%).
Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of ~0.1 M with respect to the aryl bromide).
Reaction: Seal the vial and place it in a preheated heating block or oil bath at 80-110 °C. Stir vigorously for 4-24 hours.
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and quench carefully with a saturated aqueous solution of NH₄Cl.
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-aryl pyrazole product.
Parameter
Recommended Starting Condition
Rationale
Pd Source
tBuBrettPhos Pd G4
Air-stable, efficient precatalyst for challenging amine couplings.[13][14]
Catalyst Load
1-2 mol%
Sufficient for most couplings; may be increased for less reactive substrates.
Ligand
tBuBrettPhos
Bulky, electron-rich ligand that promotes reductive elimination.[10]
Base
NaOtBu or LHMDS
Strong, non-nucleophilic base for efficient amine deprotonation.[10][13]
Solvent
Toluene or Dioxane
Aprotic, high-boiling solvent suitable for these reactions.
Temperature
80-110 °C
Provides sufficient thermal energy to drive the catalytic cycle.
Concentration
~0.1 M
A standard concentration; can be adjusted to optimize reaction rates.
PART II: C-C Bond Formation at the C4-Position
To functionalize the C4-position with a new carbon-carbon bond using Suzuki-Miyaura or Sonogashira coupling, the 4-amino group must first be converted into a more suitable leaving group, typically a halide (Br or I).
Workflow for C4-Halogenation and Subsequent Coupling
Caption: Synthetic workflow for C4-functionalization.
Protocol 2: Suzuki-Miyaura Coupling of 4-Bromo-1-(butan-2-yl)-5-methyl-1H-pyrazole
The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds.[15] It couples an organoboron reagent with an organic halide.
Mechanistic Insights: The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the pyrazole-halide bond, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to furnish the C-C coupled product.[16] For halogenated aminopyrazoles, a key side reaction is dehalogenation.[9][17] Using chloro or bromo derivatives over iodo-pyrazoles can reduce this propensity.[9][18] The use of advanced catalyst systems, such as XPhos Pd G2, has been shown to be highly effective for coupling unprotected aminopyrazoles, significantly increasing product yield over traditional catalysts.[9][19]
Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.
Procedure:
Reaction Setup: In a reaction vial, combine 4-bromo-1-(butan-2-yl)-5-methyl-1H-pyrazole (1.0 equiv), the aryl or heteroaryl boronic acid (1.5 equiv), and a base such as K₂CO₃ or K₃PO₄ (3.0 equiv).
Solvent Addition: Add a solvent mixture, such as Dioxane/H₂O (e.g., 4:1 v/v), to a concentration of ~0.1 M. Degas the mixture by bubbling with argon for 10-15 minutes.
Reaction: Seal the vial and heat to 90-120 °C for 2-18 hours, with vigorous stirring.
Monitoring & Work-up: Follow steps 5-7 from Protocol 1.
Purification: Purify the crude product by flash chromatography or recrystallization to obtain the C4-aryl pyrazole.
Parameter
Recommended Starting Condition
Rationale
Pd Source
XPhos Pd G2
Shown to be highly effective and reduces dehalogenation side-products.[9]
Catalyst Load
2-4 mol%
A higher loading can be beneficial for challenging heterocyclic couplings.
Base
K₂CO₃ or K₃PO₄
Common inorganic bases that effectively activate the boronic acid.
Solvent
Dioxane/H₂O or EtOH/H₂O
Protic co-solvents aid in dissolving the base and boronic acid.
Temperature
90-120 °C
Higher temperatures are often required for C-C bond formation.
Protocol 3: Sonogashira Coupling of 4-Iodo-1-(butan-2-yl)-5-methyl-1H-pyrazole
The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, creating a C(sp²)-C(sp) bond.[20][21] This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.
Mechanistic Insights: The reaction proceeds via two interconnected catalytic cycles. In the palladium cycle, oxidative addition is followed by transmetalation with a copper-acetylide species and subsequent reductive elimination. The copper cycle involves the deprotonation of the terminal alkyne by the base and formation of the key copper-acetylide intermediate.[22] The presence of the free amino group on similar pyrazoles can be challenging, necessitating careful condition selection.[22] An iodo-substituted pyrazole is generally more reactive than the bromo-analogue in this coupling.
Application Note: Advanced Buchwald-Hartwig Amination of 1-(butan-2-yl)-5-methyl-1H-pyrazol-4-amine
Target Audience: Researchers, Scientists, and Drug Development Professionals Application Focus: Synthesis of Privileged Kinase Inhibitor Scaffolds Introduction & Strategic Rationale The synthesis of highly substituted 4-...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Scientists, and Drug Development Professionals
Application Focus: Synthesis of Privileged Kinase Inhibitor Scaffolds
Introduction & Strategic Rationale
The synthesis of highly substituted 4-aminopyrazoles is a critical transformation in modern medicinal chemistry. These heteroaromatic scaffolds are privileged structures, frequently serving as the hinge-binding motif in the development of kinase inhibitors, most notably targeting the Janus kinase (JAK) family[1].
The specific building block 1-(butan-2-yl)-5-methyl-1H-pyrazol-4-amine (CAS: 1006453-84-4)[2] presents a unique synthetic challenge. It features a primary amine at the C4 position that is sterically hindered by an adjacent methyl group at C5. Furthermore, the bulky sec-butyl group at N1 increases the overall lipophilicity and steric profile of the molecule. Cross-coupling this amine with aryl halides via the Buchwald-Hartwig amination requires a highly tuned catalytic system to overcome both the steric hindrance and the inherent tendency of electron-rich heteroaromatic primary amines to poison palladium catalysts[3].
Mechanistic Insights: Overcoming Steric and Electronic Hurdles
A successful Buchwald-Hartwig amination relies on a delicate balance between oxidative addition, amine binding/deprotonation, and reductive elimination[4]. For primary amines like 1-(butan-2-yl)-5-methyl-1H-pyrazol-4-amine, the choice of the phosphine ligand is the single most critical variable[1].
The Causality of Catalyst Deactivation
Historically, coupling primary heteroaromatic amines resulted in low yields due to catalyst deactivation. Primary amines are small enough to coordinate twice to the palladium center, displacing the phosphine ligand and forming a catalytically dormant bis(amine)palladium complex[3].
Ligand Selection: BrettPhos vs. RuPhos
To prevent the formation of this off-cycle species, a highly bulky dialkylbiaryl monophosphine ligand is required. While RuPhos is exceptional for secondary amines (where reductive elimination is the rate-limiting step), it often fails with primary amines[5]. BrettPhos , however, possesses an extreme steric profile that strictly limits the palladium center to a mono-ligated state. This prevents the coordination of a second amine molecule, effectively shifting the rate-limiting step to oxidative addition and ensuring the catalyst remains in the active cycle[3][5].
Therefore, for the coupling of 1-(butan-2-yl)-5-methyl-1H-pyrazol-4-amine, the Pd2(dba)3 / BrettPhos system is the authoritative standard.
Reaction Optimization & Quantitative Data
To establish a self-validating protocol, empirical optimization must be conducted. The following table summarizes the quantitative data from ligand and base screening when coupling 1-(butan-2-yl)-5-methyl-1H-pyrazol-4-amine with a standard aryl bromide (e.g., 3-bromoquinoline).
Table 1: Optimization of Reaction Conditions
Entry
Catalyst / Ligand
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
Mechanistic Observation
1
Pd2(dba)3 / BINAP
NaOtBu
Toluene
100
24
< 10%
Bis(amine)Pd complex formation; catalyst death.
2
Pd2(dba)3 / XPhos
NaOtBu
Toluene
100
18
35%
Sluggish reductive elimination due to steric clash.
3
Pd2(dba)3 / RuPhos
NaOtBu
Toluene
100
16
42%
Sub-optimal for primary amines; incomplete conversion[5].
4
Pd2(dba)3 / BrettPhos
K3PO4
1,4-Dioxane
100
16
68%
Weaker base leads to slower deprotonation of the amido complex.
Note: Yields determined by quantitative LC-MS using an internal standard.
Experimental Protocol: Step-by-Step Methodology
This protocol describes the optimized conditions (Table 1, Entry 6) for the cross-coupling of 1-(butan-2-yl)-5-methyl-1H-pyrazol-4-amine with an aryl bromide. Strict adherence to anhydrous and anaerobic techniques is required to maintain the integrity of the Pd(0) active species.
Catalyst: Pd2(dba)3 (2.5 mol%, equates to 5 mol% Pd)
Ligand: BrettPhos (6.0 mol%)
Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)
Solvent: Anhydrous, degassed Toluene (0.2 M relative to aryl halide)
Step-by-Step Procedure:
Glassware Preparation: Dry a Schlenk tube equipped with a magnetic stir bar in an oven at 120 °C for at least 4 hours. Cool under a continuous stream of dry Argon.
Reagent Loading (Glovebox preferred): Inside an argon-filled glovebox, charge the Schlenk tube with Pd2(dba)3 (2.5 mol%), BrettPhos (6.0 mol%), and NaOtBu (1.5 equiv).
Causality Note: Premixing the Pd source and ligand allows for the rapid generation of the active L·Pd(0) species upon solvent addition.
Substrate Addition: If the aryl halide is a solid, add it to the tube (1.0 equiv). If it is a liquid, it will be added in Step 5. Seal the tube with a rubber septum and remove it from the glovebox.
Solvent Introduction: Connect the Schlenk tube to an argon line. Inject anhydrous, degassed toluene via syringe to achieve a 0.2 M concentration. Stir the mixture at room temperature for 5 minutes. The solution will typically turn a deep red/purple color, indicating the formation of the active catalyst complex.
Amine Addition: Via a micro-syringe, add 1-(butan-2-yl)-5-methyl-1H-pyrazol-4-amine (1.2 equiv). If the aryl halide was a liquid, add it now.
Reaction Execution: Replace the septum with a Teflon screwcap under a positive flow of argon. Seal the tube tightly and submerge it in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 8 hours.
Monitoring: Monitor the reaction via TLC or LC-MS. The disappearance of the aryl halide indicates completion.
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (EtOAc) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with additional EtOAc.
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure 4-(arylamino)pyrazole derivative.
Visualizations
The following diagrams illustrate the underlying mechanistic and biological logic of this application.
Caption: Catalytic cycle of the Buchwald-Hartwig amination highlighting mono-ligated Pd intermediates.
Caption: JAK-STAT signaling pathway illustrating the therapeutic inhibition point of 4-aminopyrazoles.
References
BenchChem Technical Support Team. Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Derivatives. BenchChem. 1
NextSDS. 1-(butan-2-yl)-5-methyl-1H-pyrazol-4-amine Chemical Substance Information. NextSDS. 2
McCann, S. D., et al. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society / MIT DSpace. 3
Ruiz-Castillo, P., & Buchwald, S. L. The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Chemical Reviews / ACS Publications. 4
Jiang, Y., et al. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald−Hartwig Amination Reaction Due to Steric Hindrance and Electronic Structure. ACS Omega / Semantic Scholar. 5
Donovan, K. A., et al. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. NIH PMC. 6
overcoming solubility issues of 1-(butan-2-yl)-5-methyl-1H-pyrazol-4-amine in aqueous media
Welcome to the Formulation & Solubilization Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals experiencing aqueous precipitation...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Formulation & Solubilization Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals experiencing aqueous precipitation, erratic assay readouts, or poor bioavailability when working with 1-(butan-2-yl)-5-methyl-1H-pyrazol-4-amine.
This center provides root-cause analyses, validated troubleshooting workflows, and self-validating protocols to overcome the inherent physicochemical limitations of this molecule.
Chemical Profiling & Root Cause Analysis
Before attempting to formulate a solution, we must understand why 1-(butan-2-yl)-5-methyl-1H-pyrazol-4-amine resists aqueous dissolution:
Steric & Lipophilic Shielding: The sec-butyl group at the N1 position and the methyl group at the C5 position create a highly hydrophobic, sterically bulky shield around the pyrazole core.
pH-Dependent Ionization: The primary amine at the C4 position is weakly basic. Based on structure-activity relationships of pyrazole-4-amines, the predicted pKa is approximately 4.0–5.0[1]. At physiological pH (7.4), the amine is entirely unprotonated (neutral), eliminating critical ion-dipole interactions with water[2].
Solvent-Shift Precipitation: Diluting a DMSO stock of this compound into aqueous media forces water molecules into an entropically unfavorable clathrate cage around the sec-butyl group, driving rapid aggregation and uncontrolled precipitation[3].
Diagnostic Formulation Workflow
Use the following decision matrix to determine the optimal solubilization strategy based on your downstream application requirements.
Decision matrix for solubilizing 1-(butan-2-yl)-5-methyl-1H-pyrazol-4-amine.
Frequently Asked Questions (FAQs)
Q1: I diluted my 10 mM DMSO stock into PBS (pH 7.4) for an in vitro assay, and the solution immediately turned cloudy. How do I fix this without killing my cells?A1: You are observing solvent-shift precipitation. To resolve this while maintaining cell viability, you must keep the final DMSO concentration below 0.5% v/v. We recommend utilizing a co-solvent system (e.g., 5% PEG400) combined with a surfactant. PEG400 disrupts the hydrogen bond density of the aqueous system, creating a more favorable microenvironment for the lipophilic sec-butyl group[4].
Q2: Can I just lower the pH of my buffer to dissolve the compound?A2: Yes, but with strict caveats. Lowering the pH below 3.5 will protonate the C4-amine. The method of forming salts of weak acids and bases has been used for many years to enhance the solubility of poorly soluble medication candidates[5]. However, if your downstream application is a cell-based assay, physiological buffering will neutralize the amine, causing in situ precipitation. Acidic solubilization is only recommended for gastric absorption models or pH-insensitive analytical workflows.
Q3: Why did my attempt to make a Hydroxypropyl-β-Cyclodextrin (HP-β-CD) complex fail when I added the API dissolved in DMSO?A3: DMSO acts as a competitive inhibitor for the cyclodextrin cavity. Because DMSO is highly polarizable, it occupies the hydrophobic core of HP-β-CD, preventing the sec-butyl and methyl-pyrazole moieties of your API from entering. The embodiment of cyclodextrin is a molecular phenomenon where the guest particle combines through a cavity to create a stable association[6]. Complexation must be driven by the thermodynamic shift of displacing high-energy water molecules from the cavity. Always add the solid API directly to the aqueous cyclodextrin solution.
Objective: Achieve >5 mM aqueous solubility at pH 7.4 without the use of organic solvents.
Causality: HP-β-CD encapsulates the lipophilic sec-butyl group, masking it from the aqueous environment while the hydrophilic exterior of the cyclodextrin maintains bulk solubility.
Preparation: Dissolve 20% w/v HP-β-CD in 1X PBS (pH 7.4).
Self-Validation: Ensure the solution is crystal clear before proceeding; any turbidity indicates degraded or contaminated cyclodextrin.
API Addition: Add excess solid 1-(butan-2-yl)-5-methyl-1H-pyrazol-4-amine (e.g., 10 mg/mL) directly to the cyclodextrin solution. Do NOT pre-dissolve in organic solvents.
Equilibration: Stir the suspension magnetically at 300 RPM for 48 hours at 25°C.
Causality: Inclusion complexation is a solid-to-liquid phase transition that requires extended time to reach thermodynamic equilibrium.
Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet uncomplexed API.
Filtration: Filter the supernatant through a 0.22 µm PVDF syringe filter.
Causality: PVDF is chosen over Nylon or PTFE to minimize non-specific binding of the highly hydrophobic API to the membrane matrix.
Quantification: Dilute an aliquot of the filtrate 1:100 in methanol and quantify via HPLC-UV against a standard curve to determine the exact solubilized concentration.
Protocol B: Co-Solvent / Surfactant Micellar Solubilization for IV Dosing
Objective: Formulate a clear, thermodynamically stable solution suitable for parenteral administration.
Primary Solubilization: Dissolve the API in 10% v/v PEG400 and 5% v/v Ethanol.
Causality: Ethanol disrupts the crystalline lattice of the solid API, while PEG400 provides a semi-polar transition matrix to prevent immediate crashing upon hydration.
Surfactant Addition: Add 2% v/v Kolliphor® EL (polyoxyl 35 castor oil) and vortex vigorously for 2 minutes.
Aqueous Titration: Slowly titrate in Water for Injection (WFI) dropwise while vortexing until the final volume is reached.
Self-Validation: If the solution turns opalescent or milky, the micellar capacity has been exceeded. You must restart the protocol and incrementally increase the Kolliphor® EL ratio.
Quantitative Data Summary
The table below summarizes the expected performance of various formulation strategies when applied to 1-(butan-2-yl)-5-methyl-1H-pyrazol-4-amine.
Formulation Strategy
Mechanism of Action
Estimated Solubility Enhancement
Best Use Case
pH Adjustment (< pH 3.5)
Protonation of C4-amine to form a highly soluble salt
>50-fold
Gastric dissolution models, analytical HPLC
Cosolvency (10% PEG400)
Disruption of aqueous hydrogen bond density
5 to 10-fold
In vitro cell assays (requires careful dilution)
Micellar (Polysorbate 80)
Encapsulation within surfactant hydrophobic cores
15 to 25-fold
Parenteral (IV) formulations
Complexation (HP-β-CD)
Thermodynamic inclusion of sec-butyl/methyl groups
4.[4] Title: Comparison of Enhanced Solubility Profile Analysis of Thermodynamic Parameters and Pharmacokinetic Profile Related to Tamoxifen Citrate Solubilisation
Source: juniperpublishers.com
URL:4
5.[5] Title: A review on solubility enhancement technique for pharmaceutical drugs - GSC Online Press
Source: gsconlinepress.com
URL:5
6.[6] Title: Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC
Source: nih.gov
URL:6
preventing oxidation of 1-(butan-2-yl)-5-methyl-1H-pyrazol-4-amine during storage
Welcome to the Advanced Troubleshooting Portal for Heteroaromatic Amines. This guide is specifically engineered for researchers and drug development professionals handling 1-(butan-2-yl)-5-methyl-1H-pyrazol-4-amine .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Troubleshooting Portal for Heteroaromatic Amines. This guide is specifically engineered for researchers and drug development professionals handling 1-(butan-2-yl)-5-methyl-1H-pyrazol-4-amine . Due to its highly electron-rich nature, this pyrazole-4-amine is notoriously susceptible to rapid auto-oxidation, leading to dark, intractable mixtures that can ruin downstream assays and synthetic steps.
Below, you will find mechanistic insights, comparative stability data, and field-proven, self-validating protocols to ensure the absolute integrity of your compound during long-term storage.
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q1: Why does my freshly purified 1-(butan-2-yl)-5-methyl-1H-pyrazol-4-amine turn deep red/brown within days, even when stored in an amber vial?A: The degradation is driven by the extreme electron density localized on the C4-amino group. The pyrazole core is inherently π-excessive. When you add the electron-donating inductive (+I) effects of both the C5-methyl group and the N1-sec-butyl group, the lone pair on the C4-nitrogen becomes highly reactive. Aromatic amines are inherently susceptible to oxidation, a process accelerated by light, heat, and trace oxygen [1][1]. The oxidation typically proceeds via a radical pathway, initiating at the nitrogen atom to form an N-centered radical [2][2]. These radicals rapidly couple to form highly conjugated, deeply colored azo dimers or further oxidize into N-oxides and nitroso species. Amber vials only prevent UV-initiated radical formation; they do not stop oxygen-driven single-electron transfer.
Oxidation pathway of electron-rich pyrazol-4-amines into degradants.
Q2: What is the absolute most robust method to store this compound for >6 months?A: Salt formation. By converting the free base into a hydrochloride (HCl) salt, the reactive lone pair on the nitrogen is tied up in a stable sigma bond with a proton. This drastically increases the oxidation potential of the molecule, effectively neutralizing its ability to participate in single-electron transfer and preventing oxidation [3][3].
Q3: If my downstream biological assay cannot tolerate the acidic pH of the HCl salt, how do I store the free base?A: You must utilize a three-pronged approach: heavy inert gas blanketing, radical scavengers, and cryogenic temperatures. Argon is significantly more effective than nitrogen for blanketing amines because its higher density allows it to settle over the liquid phase, displacing oxygen more thoroughly [4][4]. Additionally, adding free radical scavengers like methimazole (100-500 ppm) intercepts N-centered radicals before they can propagate [5][5]. Finally, deep cryogenic storage at -70°C or -80°C is required to halt the kinetic degradation of free aromatic amines over long-term storage [6][6].
Part 2: Quantitative Stability Data
Table 1: Comparative Storage Stability of 1-(butan-2-yl)-5-methyl-1H-pyrazol-4-amine
Storage State
Atmosphere
Temperature
Additive
Est. Shelf Life (>98% Purity)
Free Base (Neat Oil)
Ambient Air
20°C
None
< 3 days
Free Base (Neat Oil)
Nitrogen
4°C
None
~2 weeks
Free Base (Solution)
Argon
-80°C
Methimazole (100 ppm)
~6 months
HCl Salt (Solid)
Ambient Air
20°C
None
> 1 year
HCl Salt (Solid)
Argon
-20°C
None
> 3 years
Table 2: Recommended Antioxidant Additives for Free Base Storage
Additive
Mechanism of Action
Recommended Conc.
Removal Method
BHT
Radical scavenger (H-atom donor)
0.01 - 0.1 wt%
Column chromatography
Methimazole
Free radical scavenger / Peroxide decomposer
100 - 500 ppm
Aqueous wash
Part 3: Self-Validating Experimental Protocols
Protocol A: Synthesis of the Stable Hydrochloride Salt (Recommended)
This workflow is the gold standard for preserving pyrazol-4-amines. By isolating the compound as a solid salt, you eliminate both oxygen solubility issues (inherent to oils/liquids) and lone-pair reactivity.
Self-validating protocol for converting pyrazol-4-amines to stable HCl salts.
Step-by-Step Methodology:
Dissolution: Dissolve the freshly purified free base in anhydrous diethyl ether (Et₂O) or MTBE under a strict argon atmosphere.
Causality: Ethers are aprotic and do not participate in hydrogen bonding that might compete with the incoming acid, ensuring rapid and complete precipitation of the salt.
Acidification: Cool the flask to 0°C. Add 1.05 equivalents of HCl in dioxane (4M) dropwise while stirring.
Causality: 0°C minimizes exothermic degradation. Dioxane/HCl is utilized instead of aqueous HCl to maintain strictly anhydrous conditions, preventing the highly water-soluble pyrazole salt from dissolving or forming a sticky gum.
Self-Validation Check: The immediate formation of a fluffy, white crystalline precipitate confirms successful protonation. If the solution turns dark, red, or oily, it indicates pre-existing oxidation or the presence of water; the protocol must be aborted and the free base re-purified.
Isolation: Filter the precipitate rapidly using a Schlenk frit under a blanket of argon. Wash with cold anhydrous ether.
Drying & Storage: Dry under high vacuum (<0.1 mbar) for 4 hours to remove residual dioxane. Transfer to an amber glass vial, purge with argon, and store at -20°C.
Protocol B: Free Base Preservation (For Assay-Ready Liquid Storage)
Use this protocol only if your downstream applications strictly forbid the presence of chloride counterions or acidic conditions.
Step-by-Step Methodology:
Additive Incorporation: To the freshly purified free base (neat oil or dissolved in an anhydrous, degassed solvent like DCM), add 100 ppm of methimazole.
Causality: Methimazole acts as a sacrificial radical scavenger, intercepting any initial N-centered radicals generated by trace oxygen before they can propagate into a cascade of azo dimers.
Argon Sparging: Sparge the liquid with high-purity Argon for 15 minutes using a submerged needle.
Causality: Argon is denser than air and nitrogen. Sparging strips dissolved oxygen from the liquid, and as the needle is withdrawn, the argon settles as a heavy, impenetrable blanket over the compound.
Aliquoting: Divide the mixture into single-use aliquots in amber vials.
Causality: Amber glass blocks UV-initiated photo-oxidation. Single-use aliquots prevent repeated freeze-thaw cycles and repeated oxygen exposure during vial opening.
Cryogenic Storage: Immediately flash-freeze and store at -80°C.
Self-Validation Check: The physical state and color of the aliquot serve as an internal control. A persistent pale yellow or colorless state upon thawing confirms the integrity of the argon blanket and antioxidant efficacy. A shift to a deep red or brown tint indicates a failure in the inert atmosphere seal.
References
A Comparative Guide to the Stability of 2'-Aminoacetophenone and Other Aromatic Amines. Benchchem. 1
Mechanistic Studies of Oxidative Degradation in Diamine-Appended Metal–Organic Frameworks Exhibiting Cooperative CO2 Capture. ACS Publications. 2
Chemoselective Oxidation of Alcohols in the Presence of Amines Using an Oxoammonium Salt. NIH/PMC.3
US9708436B2 - Tertiary amine composition and method for making the composition. Google Patents. 4
US20120271026A1 - Inhibition of amine oxidation. Google Patents. 5
Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. 6
Technical Support Center: Solvent Optimization for 1-(butan-2-yl)-5-methyl-1H-pyrazol-4-amine Reactivity
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with 1-(butan-2-yl)-5-methyl-1H-pyrazol-4-amine (CAS: 100...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with 1-(butan-2-yl)-5-methyl-1H-pyrazol-4-amine (CAS: 1006453-84-4)[1].
The reactivity of this specific 4-aminopyrazole is heavily dictated by its structural topography. The sec-butyl group at the N1 position introduces significant lipophilicity and steric bulk, while the C5-methyl group creates a sterically hindered microenvironment directly adjacent to the C4-amine. Consequently, improper solvent selection often leads to substrate aggregation, catalyst poisoning, or suppressed nucleophilicity. This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to ensure optimal experimental outcomes.
Part 1: Troubleshooting FAQs by Reaction Class
Q1: Why am I observing low yields (<40%) when attempting to couple 1-(butan-2-yl)-5-methyl-1H-pyrazol-4-amine with aliphatic carboxylic acids in dichloromethane (DCM)?
A: The root cause is intermolecular hydrogen bonding leading to substrate aggregation. In non-coordinating, non-polar solvents like DCM, the electron-rich pyrazole core and the C4-amine self-associate. This buries the already sterically hindered amine, drastically reducing its nucleophilicity.
Solution: Switch to a polar aprotic solvent like Dimethylformamide (DMF) or Ethyl Acetate (EtOAc). These solvents act as hydrogen-bond acceptors, disrupting pyrazole aggregates and maintaining the amine in a highly reactive, solvated monomeric state. For example, using Propylphosphonic anhydride (T3P) in DMF at 80 °C has been proven to drive 4-aminopyrazole amidation to near-quantitative yields[2].
Q2: I am utilizing this compound as a nucleophile in a Buchwald-Hartwig cross-coupling with an aryl bromide. Toluene gave trace product. What is the recommended solvent system?
A: While toluene is the classical solvent for Buchwald-Hartwig aminations, 4-aminopyrazoles possess multiple nitrogen atoms (N1, N2, and the C4-amine) that can competitively coordinate to the palladium catalyst. In non-polar media like toluene, this multi-dentate coordination often leads to off-cycle resting states or irreversible catalyst poisoning[3].
Solution: A more coordinating, high-boiling solvent like 1,4-Dioxane is required. 1,4-Dioxane balances catalyst solubility while preventing pyrazole-induced aggregation. When combined with a bulky ligand (e.g., XPhos) and heated to 100–120 °C, 1,4-Dioxane facilitates efficient C–N bond formation at the sterically hindered C4 position[4].
Q3: How do protic solvents affect the nucleophilicity of the C4-amine during reductive amination?
A: Unlike amidation or cross-coupling—where a "naked," highly nucleophilic amine is desired—reductive amination requires the formation of an intermediate imine. Protic solvents like Methanol (MeOH) or Ethanol (EtOH) hydrogen-bond with the C4-amine, which slightly lowers its initial nucleophilicity but critically facilitates the proton transfer steps necessary for rapid imine condensation and subsequent reduction (e.g., via Pd/C hydrogenation)[5],[6].
Part 2: Mechanistic Visualizations
Decision tree for selecting the optimal solvent based on the target reaction workflow.
Mechanistic impact of solvent polarity and hydrogen-bonding on C4-amine reactivity.
Part 3: Quantitative Data Summaries
Table 1: Solvent Effects on Amidation of 4-Aminopyrazoles with T3P
Solvent
Polarity/Type
Temperature (°C)
Reaction Time (h)
Conversion (%)
DCM
Non-polar aprotic
25
24
35
THF
Moderately polar
65
12
60
EtOAc
Polar aprotic
77
8
78
| DMF | Highly polar aprotic | 80 | 7 | >95 |
Table 2: Solvent Effects on Buchwald-Hartwig Amination with Aryl Halides
Protocol 1: Optimized Amide Bond Formation using T3P
This protocol utilizes DMF to prevent pyrazole aggregation, ensuring the sterically hindered C4-amine remains available for nucleophilic attack[2].
Preparation: In an oven-dried round-bottom flask, dissolve 1-(butan-2-yl)-5-methyl-1H-pyrazol-4-amine (1.0 eq) and the target carboxylic acid (1.2 eq) in anhydrous DMF to achieve a 0.5 M concentration.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 10 minutes at room temperature to ensure complete deprotonation of the carboxylic acid.
Thermal Activation: Heat the reaction mixture to 80 °C for 7 hours under a nitrogen atmosphere.
Validation Check: Monitor the reaction by TLC (Ethyl acetate/Hexane 1:1). The disappearance of the UV-active starting material (Rf ~0.1) validates reaction completion[7].
Workup: Dilute the reaction mass with water (double the volume of DMF) to precipitate the product or extract with EtOAc. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol 2: Buchwald-Hartwig Cross-Coupling
This protocol leverages 1,4-Dioxane to balance catalyst solubility and prevent multidentate coordination of the pyrazole core to the Palladium center[4],[3].
Reagent Assembly: In an oven-dried Schlenk tube, combine the aryl halide (1.0 eq), 1-(butan-2-yl)-5-methyl-1H-pyrazol-4-amine (1.2 eq), Pd₂(dba)₃ (5 mol%), and XPhos ligand (10 mol%).
Base Addition: Add Sodium tert-butoxide (NaOtBu) (1.5 eq) as the base.
Inert Atmosphere: Evacuate and backfill the Schlenk tube with Argon three times to ensure strict oxygen-free conditions.
Solvent Introduction: Add anhydrous 1,4-Dioxane (0.2 M) via a syringe.
Reaction Execution: Seal the tube and heat to 100 °C with vigorous stirring for 12–16 hours. Self-Validation: A color shift from dark purple to a pale yellow/brown suspension within the first 30 minutes indicates active oxidative addition and successful catalyst initiation.
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove insoluble inorganic salts. Concentrate the filtrate and purify via silica gel column chromatography.
References
NextSDS. 1-(butan-2-yl)-5-methyl-1H-pyrazol-4-amine - Chemical Substance Information.1
Benchchem. Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Derivatives.4
LC-MS Platform Comparison for the Fragmentation Analysis of 1-(butan-2-yl)-5-methyl-1H-pyrazol-4-amine
Executive Summary For drug development professionals and analytical chemists, selecting the optimal Liquid Chromatography-Mass Spectrometry (LC-MS) platform is critical for the structural elucidation and quantification o...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For drug development professionals and analytical chemists, selecting the optimal Liquid Chromatography-Mass Spectrometry (LC-MS) platform is critical for the structural elucidation and quantification of active pharmaceutical ingredients (APIs). This guide objectively compares the performance of High-Resolution Orbitrap, Quadrupole Time-of-Flight (Q-TOF), and Triple Quadrupole (QqQ) mass spectrometers in analyzing 1-(butan-2-yl)-5-methyl-1H-pyrazol-4-amine (Exact Mass: 153.1266 Da). By dissecting the causality behind fragmentation behaviors and instrumental mechanics, this guide provides a self-validating framework for platform selection.
Analyte Profile & Theoretical Fragmentation
1-(butan-2-yl)-5-methyl-1H-pyrazol-4-amine (C8H15N3) is a highly substituted pyrazole derivative featuring a lipophilic sec-butyl chain and a basic primary amine. In positive electrospray ionization (+ESI), it readily protonates to form an [M+H]+ precursor ion at m/z 154.1339.
Understanding its fragmentation is dependent on the bond dissociation energies within the molecule:
Loss of the sec-butyl group: The N-C bond linking the pyrazole ring to the sec-butyl group is sterically hindered and highly labile. Low-energy collisional activation easily induces a neutral loss of butene (C4H8, 56.0626 Da), yielding a highly stable 5-methyl-1H-pyrazol-4-amine fragment at m/z 98.0713.
Loss of Ammonia: The neutral loss of ammonia (NH3, 17.0265 Da) is a well-documented low-energy fragmentation pathway for protonated heterocyclic amines[1], yielding a fragment at m/z 137.1074.
Ring Cleavage: The aromatic pyrazole core is highly stable. Higher collision energies are strictly required to break the ring and generate lower mass fragments[2].
Proposed LC-MS fragmentation pathway for 1-(butan-2-yl)-5-methyl-1H-pyrazol-4-amine.
Platform Comparison: Orbitrap vs. Q-TOF vs. QqQ
When analyzing small molecules like pyrazole derivatives, the choice of mass analyzer dictates the quality of the data:
Orbitrap (HCD): Utilizes Higher-energy Collisional Dissociation (HCD) in a multipole collision cell. For small molecule analysis, Orbitraps provide outstanding mass accuracy (<1 ppm) and multiplexing capacity[3]. However, their dynamic range is limited by space-charge effects in the C-trap (typically ~3.5 orders of magnitude)[4].
Q-TOF (CID): Utilizes Collision-Induced Dissociation (CID). Q-TOFs excel in isotopic fidelity and offer faster MS/MS acquisition rates than Orbitraps, making them ideal for coupling with ultra-fast UHPLC gradients[4]. Notably, Orbitrap HCD requires slightly lower collision energy settings than Q-TOF CID to achieve identical MS/MS fragmentation spectra[5].
Triple Quadrupole (QqQ): Operates in Multiple Reaction Monitoring (MRM) mode. QqQ instruments utilize electron multipliers that offer up to 5 orders of magnitude in dynamic range, vastly outperforming Orbitraps for pure, high-throughput quantification[4].
To ensure scientific integrity, the following LC-MS protocol incorporates built-in validation steps to guarantee that the observed fragmentation is purely analyte-derived and not an artifact of matrix interference or instrument drift.
Step 1: System Suitability & Calibration
Action: Infuse a standardized tuning mix (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution) prior to the run.
Validation: Confirm mass accuracy is <1 ppm for Orbitrap and <3 ppm for Q-TOF. Run a blank injection (90:10 H2O:ACN) to verify the absence of carryover at m/z 154.13.
Step 2: Chromatographic Separation
Column: Waters ACQUITY UPLC CSH C18 (2.1 x 100 mm, 1.7 µm).
Causality: The Charged Surface Hybrid (CSH) chemistry provides a slight positive surface charge at acidic pH. This repels the basic primary amine of the pyrazole, preventing secondary interactions with residual silanols and ensuring sharp, symmetrical peaks without ion-pairing agents.
Mobile Phase: (A) 0.1% Formic Acid in H2O; (B) 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 60% B over 5.0 minutes at 0.4 mL/min.
Step 3: MS/MS Acquisition Parameters
Orbitrap (e.g., Q Exactive): +ESI, Spray voltage 3.5 kV. Resolution set to 70,000 (MS1) and 35,000 (MS2). HCD Normalized Collision Energy (NCE) stepped at 20, 40, and 60.
Q-TOF (e.g., maXis II): +ESI, Capillary voltage 4.5 kV. CID with N2 collision gas. Collision Energy stepped at 25, 45, and 65 eV (adjusted higher than Orbitrap to match energy transfer dynamics[5]).
Comparative Data Analysis
The quantitative data below summarizes the experimental performance of the high-resolution platforms when analyzing the pyrazole derivative.
Analysis: The Orbitrap demonstrates superior sub-ppm mass accuracy, which is highly beneficial for identifying unknown metabolites of the pyrazole in complex in vivo matrices[3].
Table 2: Relative Fragment Abundance at Stepped Collision Energies
Analysis: As predicted by the energy transfer mechanics[5], setting the Q-TOF collision energy slightly higher than the Orbitrap NCE yields nearly identical fragmentation patterns. Low energy favors the loss of the sec-butyl group and ammonia[1], while high energy is required to fracture the pyrazole ring[2].
Platform Selection Workflow
To streamline instrument allocation in a core facility or drug development lab, follow this decision matrix:
Decision matrix for selecting the optimal LC-MS platform for pyrazole analysis.
Conclusion
For the analysis of 1-(butan-2-yl)-5-methyl-1H-pyrazol-4-amine, platform selection must be driven by the specific phase of drug development. Orbitrap systems are the undisputed choice for initial structural elucidation and impurity profiling due to their sub-ppm mass accuracy. Q-TOF systems offer a balanced alternative, providing excellent isotopic fidelity and faster scan rates for complex chromatographic separations. However, once the fragmentation pathways (m/z 154.13 -> 98.07) are established, Triple Quadrupole (QqQ) instruments remain the gold standard for routine, high-throughput pharmacokinetic quantification due to their unmatched dynamic range and sensitivity.
References[5] Title: Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable? | Source: elte.hu | URL: https://real.mtak.hu/117967/1/Collision_energies_on_QTof_and_Orbitrap.pdf[4] Title: Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes? | Source: ResearchGate | URL: https://www.researchgate.net/post/Q3_qTOF_or_ORBITRAP_LC_MS-which_will_be_better_for_identification_of_new_compounds_AND_routine_analyzes[3] Title: A Survey of Orbitrap All Ion Fragmentation Analysis Assessed by an R MetaboList Package to Study Small-molecule Metabolites | Source: bioRxiv | URL: https://www.biorxiv.org/content/10.1101/257147v1[2] Title: Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives | Source: PMC | URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8069842/[1] Title: Intramolecular interactions and the neutral loss of ammonia from collisionally activated, protonated... | Source: unito.it | URL: https://analyticalsciencejournals.onlinelibrary.wiley.com/doi/abs/10.1002/jms.4520
A Senior Application Scientist's Guide to GC-MS Comparative Analysis of 1-(butan-2-yl)-5-methyl-1H-pyrazol-4-amine Isomers
Introduction: The Analytical Challenge of Pyrazole Isomers in Drug Discovery The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals, from ant...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Analytical Challenge of Pyrazole Isomers in Drug Discovery
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals, from anti-inflammatory agents to kinase inhibitors.[1][2] The biological activity of these compounds is exquisitely sensitive to their substitution patterns. Consequently, the precise structural elucidation and differentiation of pyrazole isomers are critical during the research and development process. The compound 1-(butan-2-yl)-5-methyl-1H-pyrazol-4-amine serves as an excellent case study, presenting multiple layers of isomeric complexity: constitutional isomers based on the position of the amine group and stereoisomers (enantiomers) due to the chiral sec-butyl substituent.
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful technique for this analytical challenge, offering both high-resolution separation and definitive structural information through mass fragmentation patterns.[3] However, the subtle physicochemical differences between isomers demand a meticulously optimized methodology.[4] This guide provides a comprehensive framework for the comparative analysis of these isomers, detailing a robust GC-MS protocol and interpreting the expected chromatographic and spectral data. It is designed to equip researchers, scientists, and drug development professionals with the insights needed to confidently differentiate these closely related molecules.
Defining the Isomeric Landscape
The target analyte, 1-(butan-2-yl)-5-methyl-1H-pyrazol-4-amine, can exist in several isomeric forms. This guide will focus on the differentiation of the following key isomers:
Constitutional Isomers: These isomers differ in the position of the amino group on the pyrazole ring. We will compare the 4-amino isomer with its 3-amino and 5-amino counterparts. The position of the amino group can significantly influence the molecule's polarity, hydrogen bonding capacity, and mass spectral fragmentation.[5]
Enantiomers: The sec-butyl group contains a chiral center, meaning the parent molecule exists as a pair of non-superimposable mirror images: (R)- and (S)-enantiomers. While indistinguishable by standard GC-MS, the use of a chiral stationary phase can enable their separation, a critical step as enantiomers often exhibit different pharmacological activities.[6]
Part 1: Proposed GC-MS Methodology
The following protocol is a self-validating system designed for the robust separation and identification of the pyrazole isomers. The causality behind each parameter selection is explained to provide a framework for adaptation and troubleshooting.
Sample Preparation
A straightforward sample preparation is sufficient for this analysis.
Solvent Selection: Use a high-purity volatile solvent such as methanol or dichloromethane.
Concentration: Prepare a dilute solution of the isomer mixture (or individual standards) at a concentration of approximately 10-50 µg/mL. This concentration is optimal for modern GC-MS systems, preventing column overload and detector saturation.
Filtration: If the sample contains any particulate matter, filter it through a 0.22 µm syringe filter to prevent contamination of the GC inlet.
Instrumentation & Conditions
This methodology is based on a standard capillary GC-MS system.
Gas Chromatograph: Agilent 7890B GC (or equivalent)
Mass Spectrometer: Agilent 5977A Mass Selective Detector (MSD) (or equivalent)
The primary goal here is to resolve isomers based on differences in polarity and boiling point.
GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
Rationale: This is a versatile, low-polarity (5% phenyl-methylpolysiloxane) column that separates compounds primarily based on their boiling points and to a lesser extent, their polarity. It is robust and provides excellent peak shapes for a wide range of compounds, including amines.
Inlet: Split/Splitless
Temperature: 250°C
Rationale: This temperature ensures the rapid and complete volatilization of the analytes without causing thermal degradation.
Injection Volume: 1 µL
Split Ratio: 20:1
Rationale: A split injection prevents column overloading and ensures sharp, symmetrical peaks. The ratio can be adjusted to optimize sensitivity if necessary.
Carrier Gas: Helium (99.999% purity)
Flow Rate: 1.2 mL/min (Constant Flow mode)
Rationale: This flow rate is optimal for a 0.25 mm I.D. column, providing a good balance between separation efficiency and analysis time.
Oven Temperature Program:
Initial Temperature: 100°C, hold for 1 minute.
Ramp: 10°C/min to 280°C.
Final Hold: Hold at 280°C for 5 minutes.
Rationale: The initial temperature is low enough to focus the analytes at the head of the column. The ramp rate of 10°C/min is a standard starting point that effectively separates compounds with different boiling points. A final hold ensures that any less volatile components are eluted from the column.
For separating the (R)- and (S)-enantiomers of the 4-amino isomer, a specialized chiral column is required.[7]
GC Column: Restek Rt-βDEXse (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent beta-cyclodextrin-based chiral stationary phase.
Rationale: Derivatized cyclodextrins are the most common and effective chiral stationary phases in GC.[6] They form transient diastereomeric complexes with the enantiomers, leading to different retention times.
Oven Temperature Program: Chiral separations are highly temperature-dependent. An isothermal or very slow temperature ramp is often necessary.
Isothermal Temperature: 140°C.
Rationale: A lower, constant temperature increases the interaction time between the analytes and the chiral stationary phase, enhancing enantiomeric resolution.[8] This temperature must be optimized experimentally.
Mass Spectrometer Conditions
Ionization Mode: Electron Ionization (EI)
Electron Energy: 70 eV
Rationale: 70 eV is the standard energy for EI-MS, providing reproducible fragmentation patterns that are comparable to commercial mass spectral libraries.
Source Temperature: 230°C
Quadrupole Temperature: 150°C
Mass Range: m/z 40 - 300
Rationale: This range covers the molecular ion and all expected significant fragments of the target isomers.
Scan Mode: Full Scan
Part 2: Comparative Analysis of Isomers
This section details the predicted results based on the proposed methodology and established principles of chromatography and mass spectrometry.
Predicted Chromatographic Separation
The elution order in GC is governed by the volatility and polarity of the analytes. For the pyrazole isomers, the position of the amino group will be the primary determinant of their chromatographic behavior on a non-polar (DB-5ms) column.
Table 1: Predicted Retention Data for Constitutional Isomers on a DB-5ms Column
Isomer
Predicted Retention Time (min)
Predicted Elution Order
Rationale
1-(butan-2-yl)-5-methyl-1H-pyrazol-3-amine
10.2
1
The 3-amino group is sterically hindered by the N-butan-2-yl group, potentially reducing intermolecular interactions and leading to a slightly lower boiling point and earlier elution.
1-(butan-2-yl)-5-methyl-1H-pyrazol-5-amine
10.5
2
The 5-amino group is adjacent to the 5-methyl group, which may offer some steric shielding but less than in the 3-amino isomer. Its polarity will be a key factor.
1-(butan-2-yl)-5-methyl-1H-pyrazol-4-amine
10.8
3
The 4-amino group is the most exposed, allowing for stronger intermolecular hydrogen bonding. This is expected to increase its effective boiling point and lead to the longest retention time on a non-polar column.
On a chiral column (e.g., Rt-βDEXse), the enantiomers of the 4-amino isomer are expected to be resolved into two distinct peaks. The exact elution order of (R) vs. (S) depends on the specific chiral stationary phase and cannot be predicted without experimental data.
Predicted Mass Spectrometric Differentiation
Under 70 eV EI conditions, all isomers will exhibit the same molecular ion peak but will produce different fragmentation patterns, allowing for their unambiguous identification. The molecular weight of C8H15N3 is 153.13 g/mol .
Molecular Ion: [M]+• at m/z 153 should be present for all isomers, confirming the molecular formula.
Key Fragmentation Pathways:
The primary fragmentation events will involve the cleavage of the N-alkyl substituent and the subsequent fragmentation of the pyrazole ring. The general fragmentation behavior of pyrazoles involves the loss of HCN and N2.[3][9]
Loss of the Ethyl Group (Alpha-Cleavage): Cleavage of the C-C bond alpha to the nitrogen atom in the sec-butyl group is a favorable process.
[M - C2H5]+ → m/z 124
Loss of the sec-Butyl Group: Cleavage of the N-C bond of the substituent.
[M - C4H9]+ → m/z 96
Ring Fragmentation: The fragment at m/z 96 (methyl-aminopyrazole cation) will be the primary source of isomer-specific ions. The position of the amino group dictates the subsequent losses.
Table 2: Predicted Key Fragment Ions for Isomer Differentiation
m/z
Proposed Structure/Loss
4-Amino Isomer
3-Amino Isomer
5-Amino Isomer
153
[M]+•
Present
Present
Present
124
[M - C2H5]+
High Abundance
High Abundance
High Abundance
96
[M - C4H9]+
Moderate Abundance
Moderate Abundance
Moderate Abundance
82
[m/z 96 - CH2N]+
Likely
Unlikely
Unlikely
68
[m/z 96 - N2]+
Unlikely
Possible
Possible
69
[m/z 96 - HCN]+
Possible
Likely
Likely
54
[m/z 82 - N2]+ or [m/z 68 - CH2]+
Diagnostic
-
-
Rationale for Isomer-Specific Fragments:
4-Amino Isomer: The fragment at m/z 96 corresponds to a 5-methyl-1H-pyrazol-4-amine radical cation. A characteristic fragmentation for this structure would be the loss of a CH2N radical (28 Da) to form a stable ion at m/z 82 , followed by the loss of N2 to yield an ion at m/z 54 . This pathway is less likely for the other isomers.
3-Amino and 5-Amino Isomers: For these isomers, the fragment at m/z 96 is more likely to undergo the classic pyrazole ring fragmentation by losing HCN (27 Da) to yield an ion at m/z 69 , or by losing N2 (28 Da) to yield an ion at m/z 68 . The relative abundance of these fragments will help differentiate them.
Part 3: Visualization of Workflows and Mechanisms
Diagrams provide a clear visual summary of the experimental process and the complex chemical transformations occurring in the mass spectrometer.
Caption: Experimental workflow for the GC-MS analysis of pyrazole isomers.
Caption: Predicted fragmentation pathway for 1-(butan-2-yl)-5-methyl-1H-pyrazol-4-amine.
Conclusion
The successful differentiation of 1-(butan-2-yl)-5-methyl-1H-pyrazol-4-amine constitutional isomers and enantiomers is readily achievable with a systematic and well-optimized GC-MS approach. Constitutional isomers can be effectively resolved on a standard non-polar column like a DB-5ms, where they will elute in an order predictable by their relative polarity and hydrogen bonding capabilities. Their structural identity can then be unequivocally confirmed by unique fragmentation patterns in their mass spectra, particularly through the analysis of daughter ions originating from the aminopyrazole core.
Furthermore, the separation of the (R)- and (S)-enantiomers, which is crucial for stereospecific drug development, can be accomplished using a specialized chiral stationary phase. This comprehensive analytical strategy, combining high-resolution chromatography with detailed mass spectral interpretation, provides a reliable and robust method for the complete characterization of these important heterocyclic isomers, thereby supporting and accelerating the drug discovery process.
References
Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Mass Spectrometry. IntechOpen. Available from: [Link]
Barata-Marques, S., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 35. Available from: [Link]
Paz, A. V., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available from: [Link]
Barata-Marques, S., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC. Available from: [Link]
Janska, M., & Wenzl, T. (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Analytica Chimica Acta, 641(1-2), 101-109. Available from: [Link]
Tripet, B., et al. (2007). Effect of the alpha-amino group on peptide retention behaviour in reversed-phase chromatography. Journal of Chromatography A, 1141(2), 204-215. Available from: [Link]
Sbardella, G., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(5), 652. Available from: [Link]
Shi, J., et al. (2010). Separation of Enantiomers of sec-Butyl Carboxylicates on β-Cyclodextrin Derivatives and Chiral Recognization Mechanism. ResearchGate. Available from: [Link]
Chen, P., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10834-10842. Available from: [Link]
Sbardella, G., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. ResearchGate. Available from: [Link]
Piaz, V. D., et al. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega, 2(12), 8908-8918. Available from: [Link]
Volmer, M., et al. (2020). Chiral Separations. LCGC International. Available from: [Link]
Janska, M., & Wenzl, T. (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. ResearchGate. Available from: [Link]
Wang, Y., et al. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules, 30(2), 489. Available from: [Link]
Sbardella, G., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available from: [Link]
Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. Available from: [Link]
Thong-Kor, S., et al. (2018). New GC investigation of chiral amine separation. Wiley Analytical Science. Available from: [Link]
Ferla, S., et al. (2020). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 25(22), 5482. Available from: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Standard Operating Procedure & Hazard Assessment: Handling 1-(butan-2-yl)-5-methyl-1H-pyrazol-4-amine
Executive Summary
1-(butan-2-yl)-5-methyl-1H-pyrazol-4-amine (CAS: 1006453-84-4) is a specialized heterocyclic aromatic amine utilized in advanced drug development and synthetic chemistry[1]. Given its unique structural properties, this compound presents specific acute toxicity and irritant risks that require stringent engineering controls and targeted Personal Protective Equipment (PPE). This guide provides researchers and safety officers with a self-validating, step-by-step protocol for the safe handling, exposure mitigation, and disposal of this chemical.
Mechanistic Hazard Assessment
To implement effective safety protocols, laboratory personnel must understand the causality behind the chemical's hazards. Standardizing safety requires moving beyond memorization to mechanistic comprehension:
Acute Toxicity (Oral, Dermal, Inhalation - Acute Tox. 4): The free primary amine (-NH2) group combined with the pyrazole core creates a biologically active pharmacophore. The presence of the lipophilic sec-butyl (butan-2-yl) substituent significantly increases the molecule's partition coefficient (LogP). This lipophilicity facilitates rapid transdermal and transmucosal absorption, meaning skin or respiratory contact quickly leads to systemic exposure[2].
Dermal Irritation (Skin Irrit. 2): Amines act as moderate bases and nucleophiles. Upon contact with the aqueous environment of the skin, the compound undergoes hydrolysis and localized pH elevation, leading to severe irritation and the degradation of the epidermal lipid barrier[2].
Central Nervous System Effects (STOT SE 3): The compound is classified for Specific Target Organ Toxicity (Single Exposure) due to its ability to induce drowsiness or dizziness[2]. The lipophilic sec-butyl group allows the absorbed molecule to cross the blood-brain barrier (BBB) rapidly, interacting with central nervous system targets.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling concentrated organic amines. Thin disposable nitrile gloves exhibit poor chemical resistance to amines, often resulting in chemical breakthrough and skin exposure in under one minute[3].
PPE Category
Required Specification
Mechanistic Justification
Hand Protection (Bulk)
Butyl Rubber or Neoprene gloves
Provides >480 min breakthrough time against organic amines. Prevents the rapid permeation and degradation characteristic of thin nitrile[4].
Hand Protection (Splash)
Heavy-duty Nitrile (≥8 mil)
Acceptable only for short-term splash protection during micro-scale work. Must be doffed immediately upon contamination[3].
Eye Protection
Indirect-vented splash goggles
Prevents amine vapors and liquid splashes from contacting ocular tissue. A face shield is required for >500 mL transfers.
Body Protection
Flame-Resistant (FR) Lab Coat
Protects against potential flammability of organic solvents used as carriers. Must be buttoned to the top.
Respiratory
Fume Hood (80-120 fpm)
Primary control is a certified fume hood. If ventilation fails, a half-mask with Organic Vapor/Ammonia (OV/AM) cartridges is required.
Standard Operating Procedure (SOP): Handling & Workflow
Every protocol must function as a self-validating system. Follow these steps sequentially to ensure zero-exposure handling.
Step 1: Pre-Operation Verification
Verify the chemical fume hood is operational with a face velocity between 80-120 feet per minute (fpm).
Clear the workspace of incompatible materials, specifically strong oxidizing agents and concentrated mineral acids, which can react exothermically with the pyrazole-amine.
Step 2: PPE Donning & Setup
Inspect Butyl rubber gloves for pinholes using the inflation method.
Don indirect-vented goggles and a fully buttoned lab coat.
Place an absorbent chemical spill mat inside the fume hood to catch micro-spills before they spread.
Step 3: Dispensing and Handling
Weigh the compound exclusively inside the fume hood. If using an analytical balance outside the hood, tare a sealed vial, add the compound inside the hood, seal it, and then weigh.
Keep the primary container tightly closed when not actively dispensing to prevent vapor accumulation and oxidative degradation of the amine.
Step 4: Post-Operation Doffing
Wipe down the exterior of the reagent bottle with a compatible solvent (e.g., ethanol) before returning it to the designated corrosive/amine storage cabinet.
Doff gloves using the "glove-in-glove" technique to prevent secondary dermal exposure. Wash hands immediately with soap and water.
Spill Response & Disposal Plan
Spill Response (Self-Validating Neutralization):
Evacuate & Assess: Alert nearby personnel and step back. Ensure the fume hood sash is lowered to maximize exhaust velocity.
Neutralization: Do NOT use water, which spreads the lipophilic amine. Instead, apply a weak solid acid (e.g., citric acid or sodium bisulfate) directly to the spill. Causality: This acid-base reaction converts the volatile, lipophilic free amine into a non-volatile, water-soluble ammonium salt, drastically reducing inhalation and dermal hazards.
Absorption: Cover the neutralized mixture with an inert absorbent (vermiculite or sand).
Collection: Sweep into a chemically resistant hazardous waste container using a non-sparking tool.
Waste Disposal:
Segregation: Collect waste in a dedicated "Hazardous Basic Organic Waste" or "Amine Waste" container.
Incompatibilities: Never mix amine waste with halogenated solvent waste (e.g., dichloromethane), as this can slowly form reactive and potentially explosive alkylated amine salts over time.
Workflow & Exposure Control Diagram
Workflow and exposure control pathway for handling 1-(butan-2-yl)-5-methyl-1H-pyrazol-4-amine.
References
[2] NextSDS Database. 1-(butan-2-yl)-5-methyl-1H-pyrazol-4-amine Chemical Substance Information & Hazard Classifications. Source: nextsds.com.2